
N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)furan-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of N-alkylated derivatives based on furan compounds has been explored, demonstrating methods to obtain various derivatives through alkylation and cyclization reactions. Specifically, compounds related to N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)furan-3-carboxamide can be synthesized through reactions involving key intermediates like thiosemicarbazide, which undergoes further transformations to yield triazole, oxadiazole, and thiadiazole derivatives (El-Essawy & Rady, 2011).
Molecular Structure Analysis
Molecular structure analysis is critical for understanding the chemical behavior and reactivity of compounds. The detailed structure of N-((5-chloropyridin-2-yl)carbamothioyl)furan-2-carboxamide, a compound with a similar furan-carboxamide motif, has been characterized by X-ray diffraction, revealing its crystalline form and providing insights into the arrangement of molecules in the solid state. Such analyses are foundational for the study of N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)furan-3-carboxamide (Yeşilkaynak et al., 2017).
Chemical Reactions and Properties
The compound's reactivity and potential chemical reactions it may undergo, including substitutions, additions, or cyclization processes, are integral for its functionalization or application in synthesis pathways. For instance, transformations of related furan-carboxamide compounds in acidic media can lead to new derivatives through ring opening and recyclization mechanisms, hinting at the versatile chemistry of furan-carboxamide derivatives (Stroganova et al., 2016).
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformations
Research has demonstrated the utility of furan- and pyridine-containing compounds in the synthesis of diverse heterocyclic frameworks. For instance, the synthesis of N-alkylated 1,2,4-triazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles based on N-(furan-2-yl-methylidene) derivatives highlights the versatility of these compounds in creating biologically relevant heterocycles (El-Essawy & Rady, 2011). Similarly, transformations in acidic media have led to the formation of new fused heterocyclic systems, such as pyrrolo[1,2-a][1,4]diazocine derivatives, underscoring the potential for generating novel chemical entities (Stroganova, Vasilin, & Krapivin, 2016).
Biological Applications
The development of compounds targeting specific biological pathways is a critical area of research. A study on pyrazolo[4,3-c]pyridine carboxamides revealed their potential as inhibitors of Mycobacterium tuberculosis pantothenate synthetase, showcasing the therapeutic applications of such molecules in tackling infectious diseases (Amaroju et al., 2017). Furthermore, compounds like 2-[5-(4-Amidinophenyl)-furan-2-yl]-5,6,7,8-tetrahydro-imidazo[1,2-a]pyridine have been evaluated for their antiprotozoal activities, indicating the broad spectrum of biological effects these molecules can exert (Ismail et al., 2004).
Imaging and Diagnostic Applications
The compound "[11C]CPPC" is an example of utilizing such molecular frameworks for imaging purposes. It has been identified as a PET radiotracer specific for CSF1R, a marker of microglia, facilitating the noninvasive imaging of neuroinflammation and contributing to the understanding and treatment of neuropsychiatric disorders (Horti et al., 2019).
Material Science and Insensitive Energetic Materials
The synthesis and characterization of energetic materials based on furazan and oxadiazole rings, such as 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan, highlight the application of these compounds in developing materials with moderate thermal stability and insensitivity towards impact and friction, pointing towards their potential use in safer energetic materials (Yu et al., 2017).
Eigenschaften
IUPAC Name |
N-[(1-pyridin-3-yltriazol-4-yl)methyl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O2/c19-13(10-3-5-20-9-10)15-6-11-8-18(17-16-11)12-2-1-4-14-7-12/h1-5,7-9H,6H2,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCRPVXLFBMYQDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)N2C=C(N=N2)CNC(=O)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)furan-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


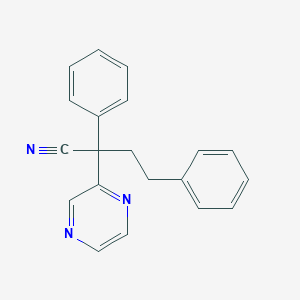

![methyl 4-({[4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoate](/img/structure/B2496693.png)


![N-[(2,4-Dimethoxyphenyl)methyl]-N-methyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2496700.png)
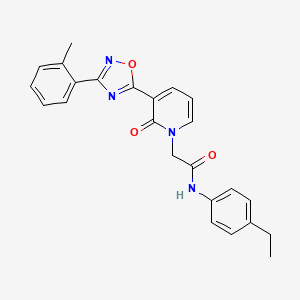
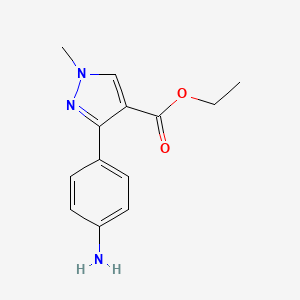
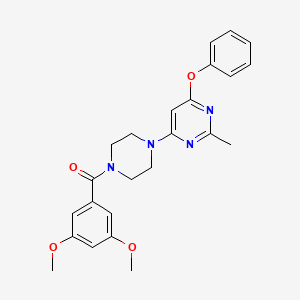
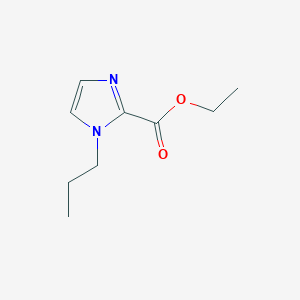
![2,5-dichloro-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide](/img/structure/B2496710.png)
![4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2496711.png)
![2-(7-(3,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol](/img/structure/B2496712.png)